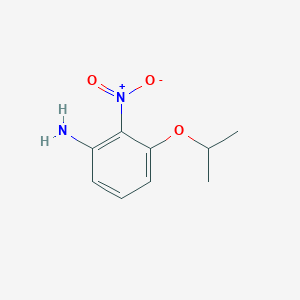

2-Nitro-3-propan-2-yloxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitro-3-propan-2-yloxyaniline is a chemical compound with the CAS Number: 1369909-03-4 . It has a molecular weight of 196.21 . The compound is stored at room temperature and is available in powder form .

Chemical Reactions Analysis

Nitro-containing compounds like 2-Nitro-3-propan-2-yloxyaniline have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis

2-Nitro-3-propan-2-yloxyaniline is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Oxidative DNA and RNA Damage Research :

- 2-Nitropropane (2-NP), a chemical structurally related to 2-Nitro-3-propan-2-yloxyaniline, has been studied for its mutagenic and carcinogenic effects. It's particularly noted for causing oxidative damage to DNA and RNA in rats, as indicated by an increase in 8-hydroxydeoxyguanosine in liver DNA and 8-hydroxyguanosine in liver RNA, suggesting a potential mechanism for hepatocarcinogenicity (Fiala, Conaway, & Mathis, 1989).

Photophysical Property Studies :

- Research has explored the absorption and fluorescence characteristics of various compounds, including those with nitroaniline components, in different solvents. This is significant in understanding their behavior in varying environments, especially in terms of intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).

Protein Nitrosylation Mechanism Studies :

- Research on nitros(yl)ation, a protein modification process, has found relevance in 2-nitroaniline derivatives. These studies help in understanding how nitric oxide and its higher oxides, such as N2O3, function as nitrosylating agents, potentially leading to the modification of protein activities and functions (Nedospasov, Rafikov, Beda, & Nudler, 2000).

Catalytic Reduction Studies :

- The catalytic reduction of 2-nitroaniline, which shares structural similarities with 2-Nitro-3-propan-2-yloxyaniline, has been a subject of research. This process involves reducing the toxic 2-nitroaniline to less harmful products, which is essential in environmental pollution management (Naseem, Begum, & Farooqi, 2017).

Cellular Redox Status Probing :

- Studies involving nitroxide radicals, which are related to nitroaniline compounds, have been used in magnetic resonance imaging (MRI) to assess the redox status of tumors. These agents participate in cellular redox reactions, providing insights into the reducing power of different tissues (Hyodo, Matsumoto, Matsumoto, Mitchell, & Krishna, 2006).

Fluorescent Probe Development for Cellular Imaging :

- Nitroxyl (HNO), a derivative of nitric oxide, has been studied using metal-free and reductant-resistant imaging probes suitable for living cells. These probes are designed to react with HNO, demonstrating its potential in cellular imaging applications (Kawai, Ieda, Aizawa, Suzuki, Miyata, & Nakagawa, 2013).

Electrochemical Behavior in Biosensors :

- The electrochemical behavior of nitroaniline compounds, such as 4-nitroaniline and 2-nitroaniline, has been examined for potential use in biosensors. These compounds have been used to modify electrodes for detecting various biological molecules, demonstrating their utility in biosensing technologies (Kumar & Chen, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

2-nitro-3-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJUWZJMAOEMBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-3-propan-2-yloxyaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)